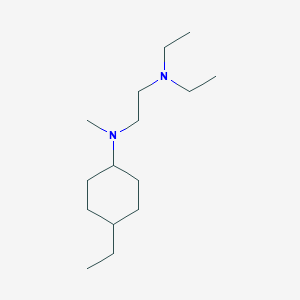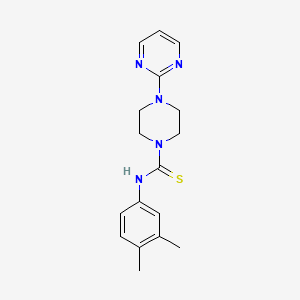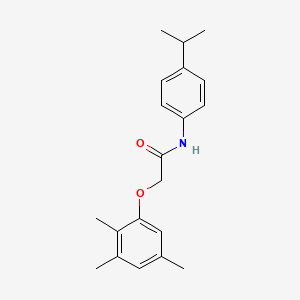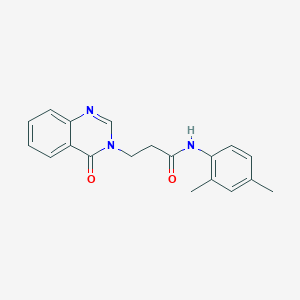![molecular formula C17H12ClNO5 B5797177 3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5797177.png)
3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, it has been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Furthermore, it has been shown to modulate the immune system, by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve the efficacy of these treatments. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which could limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. This could lead to the development of more potent and selective compounds that could be used in cancer therapy. Another direction is to investigate its potential for combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound in animal models, which could provide important insights into its potential for clinical use.
Synthesis Methods
The synthesis of 3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves the reaction of 3-chloro-4-methylcoumarin with 4-nitrobenzyl bromide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
3-chloro-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO5/c1-10-14-7-6-13(8-15(14)24-17(20)16(10)18)23-9-11-2-4-12(5-3-11)19(21)22/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXQXWCHHHEMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)

![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)
![N-isobutyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5797144.png)


![[(2,5-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5797162.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)


